molecular formula C24H25ClN4O2 B10936482 1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10936482
M. Wt: 436.9 g/mol
InChI Key: OZIINLBLXATSBX-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrazole ring through the condensation of hydrazines with 1,3-diketones, followed by further functionalization to introduce the chloro and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25ClN4O2

Molecular Weight

436.9 g/mol

IUPAC Name

1-[[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C24H25ClN4O2/c1-15-23(18-8-6-10-20(12-18)30-4)27-29(14-28-17(3)22(25)16(2)26-28)24(15)19-9-7-11-21(13-19)31-5/h6-13H,14H2,1-5H3

InChI Key

OZIINLBLXATSBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CN3C(=C(C(=N3)C)Cl)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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